![molecular formula C12H12O B023543 1-Phenyl-4-hexyn-3-one CAS No. 122124-41-8](/img/structure/B23543.png)
1-Phenyl-4-hexyn-3-one
Overview
Description
1-Phenyl-4-hexyn-3-one is a chemical compound with the molecular formula C12H12O and a molecular weight of 172.22 . It is a colorless oil that is soluble in dichloromethane, diethyl ether, and ethyl acetate . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-4-hexyn-3-one consists of 12 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or the bond angles and lengths are not provided in the available resources.Physical And Chemical Properties Analysis
1-Phenyl-4-hexyn-3-one is a colorless oil . It is soluble in dichloromethane, diethyl ether, and ethyl acetate . The compound should be stored at -20° C . Other physical properties such as boiling point, melting point, and density are not provided in the available resources.Safety And Hazards
While specific safety and hazard information for 1-Phenyl-4-hexyn-3-one is not available, general precautions should be taken while handling this compound. It should be ensured that there is adequate ventilation, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
1-phenylhex-4-yn-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHXLHINNLXPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448740 | |
Record name | 1-PHENYL-4-HEXYN-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-hexyn-3-one | |
CAS RN |
122124-41-8 | |
Record name | 1-PHENYL-4-HEXYN-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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